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Compound of Interest

Compound Name: LAS101057

Cat. No.: B1674514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two adenosine receptor

antagonists, LAS101057 and QAF 805. The information presented is based on publicly

available experimental data to assist researchers in selecting the appropriate tool compound

for their studies.

Introduction
Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are crucial regulators

of numerous physiological processes and have emerged as important therapeutic targets. The

four subtypes, A1, A2A, A2B, and A3, exhibit distinct tissue distribution and signaling pathways.

Consequently, the selectivity of antagonist compounds for these receptor subtypes is a critical

determinant of their pharmacological effects and therapeutic potential. This guide focuses on

comparing the selectivity of LAS101057, a known selective A2B receptor antagonist, with QAF

805, which has been characterized as a dual A2B/A3 receptor antagonist.

Data Presentation
The following tables summarize the available quantitative data on the binding affinity and

functional activity of LAS101057 and QAF 805 at the human adenosine receptor subtypes.

Table 1: Adenosine Receptor Binding Affinity (Ki in nM)
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Compound
A1
Receptor Ki
(nM)

A2A
Receptor Ki
(nM)

A2B
Receptor Ki
(nM)

A3
Receptor Ki
(nM)

Selectivity
Profile

LAS101057 >10,000 >10,000 Not Reported >10,000*

Highly

Selective A2B

Antagonist

QAF 805 Not Reported Not Reported 3.4[1] Not Reported
Dual A2B/A3

Antagonist

*Based on a screening of over 340 receptors, where LAS101057 was found to be >400-fold

selective for the A2B receptor.

Table 2: Functional Antagonist Activity (IC50 in nM)

Compound
Human A2B Receptor IC50
(nM)

Mouse A2B Receptor IC50
(nM)

LAS101057 120 ± 21 512 ± 67

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

based on standard practices for adenosine receptor characterization.

Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific

receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of LAS101057 and QAF 805

for human adenosine receptor subtypes (A1, A2A, A2B, and A3).

Materials:

Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney

(HEK) 293 cells stably expressing the respective human adenosine receptor subtype.
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Radioligands:

A1 Receptor: [3H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

A2A Receptor: [3H]-ZM241385 (4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4]

[5]triazin-5-ylamino]ethyl)phenol)

A2B Receptor: [3H]-PSB-603 (8-(4-(4-((4-chlorophenyl)methyl)piperazin-1-

yl)sulfonyl)phenyl)-1-propylxanthine)

A3 Receptor: [125I]-AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-

methyluronamide)

Non-specific binding control: 10 µM NECA (5′-N-Ethylcarboxamidoadenosine) or a high

concentration of the unlabeled antagonist being tested.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Test compounds (LAS101057, QAF 805) dissolved in DMSO.

Glass fiber filters.

Scintillation counter.

Procedure:

Cell membranes (10-50 µg of protein) are incubated with a fixed concentration of the

appropriate radioligand and varying concentrations of the test compound in the assay buffer.

The reaction mixture is incubated at room temperature for 60-120 minutes to reach

equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

The amount of radioactivity retained on the filters is quantified using a scintillation counter.
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Competition binding curves are generated by plotting the percentage of specific binding

against the logarithm of the test compound concentration.

The IC50 values (concentration of the compound that inhibits 50% of specific radioligand

binding) are determined by non-linear regression analysis.

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium

dissociation constant.

cAMP Functional Assays
cAMP (cyclic adenosine monophosphate) functional assays are performed to assess the ability

of a compound to antagonize the downstream signaling of Gs-coupled receptors, such as the

A2B adenosine receptor.

Objective: To determine the functional potency (IC50) of LAS101057 and QAF 805 as

antagonists of the human A2B adenosine receptor.

Materials:

CHO or HEK293 cells stably expressing the human A2B adenosine receptor.

Cell culture medium (e.g., DMEM/F12) with supplements.

Agonist: NECA (5′-N-Ethylcarboxamidoadenosine).

Phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.

Test compounds (LAS101057, QAF 805) dissolved in DMSO.

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

Cells are seeded in 96-well or 384-well plates and grown to confluency.

The cell culture medium is removed, and cells are washed with assay buffer.
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Cells are pre-incubated with varying concentrations of the test compound or vehicle (DMSO)

in the presence of a phosphodiesterase inhibitor for 15-30 minutes at 37°C.

Cells are then stimulated with a fixed concentration of the agonist NECA (typically at its

EC80 concentration) and incubated for an additional 15-60 minutes at 37°C.

The reaction is stopped, and the intracellular cAMP levels are measured according to the

manufacturer's protocol of the chosen cAMP assay kit.

Dose-response curves are generated by plotting the cAMP concentration against the

logarithm of the antagonist concentration.

The IC50 values (concentration of the antagonist that inhibits 50% of the agonist-induced

cAMP production) are determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the A2B and A3 adenosine

receptors and a general workflow for antagonist characterization.
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Caption: A2B receptor signaling pathway and the antagonistic action of LAS101057.
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A3 Adenosine Receptor Signaling Pathway
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Caption: A3 receptor signaling pathway and the antagonistic action of QAF 805.
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Experimental Workflow for Antagonist Selectivity Profiling
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Caption: General workflow for determining the selectivity of adenosine receptor antagonists.

Conclusion
Based on the available data, LAS101057 is a highly selective antagonist for the A2B adenosine

receptor, exhibiting over 400-fold selectivity against a broad range of other receptors. In

contrast, QAF 805 is a potent dual antagonist of both the A2B and A3 adenosine receptors. The

choice between these two compounds will depend on the specific research question. For

studies requiring selective blockade of the A2B receptor, LAS101057 is the more appropriate

tool. If the simultaneous inhibition of both A2B and A3 receptors is desired, QAF 805 would be

the compound of choice. Further studies are needed to fully elucidate the complete binding

affinity profile of both compounds across all adenosine receptor subtypes to provide a more

comprehensive quantitative comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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